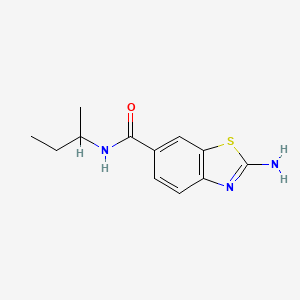

2-Aminobenzothiazol-6-carbonsäure-sec-butylamid

Übersicht

Beschreibung

2-Aminobenzothiazole-6-carboxylic acidsec-butylamide is a derivative of 2-aminobenzothiazole, a compound known for its diverse biological activities This compound is characterized by the presence of an aminobenzothiazole core, which is a bicyclic structure consisting of a benzene ring fused with a thiazole ring

Wissenschaftliche Forschungsanwendungen

2-Aminobenzothiazole-6-carboxylic acidsec-butylamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminobenzothiazole-6-carboxylic acidsec-butylamide typically involves the following steps:

Formation of 2-aminobenzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with a suitable reagent such as carbon disulfide or thiourea under acidic conditions.

Introduction of the Carboxylic Acid Group: The carboxylation of 2-aminobenzothiazole can be performed using carbon dioxide in the presence of a base.

Amidation: The carboxylic acid group is then converted to the sec-butylamide by reacting with sec-butylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and reduce reaction time. Green chemistry principles, such as the use of water as a solvent and microwave irradiation, are also applied to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminobenzothiazole-6-carboxylic acidsec-butylamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Condensation: The compound can participate in condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Tin(II) chloride in hydrochloric acid.

Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid.

Condensation: Aromatic aldehydes and 1,3-diketones under microwave irradiation.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonylated derivatives.

Condensation: Fused heterocyclic compounds

Wirkmechanismus

The mechanism of action of 2-aminobenzothiazole-6-carboxylic acidsec-butylamide involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

Signal Transduction Pathways: The compound may modulate signal transduction pathways by interacting with specific receptors or kinases

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminobenzothiazole: The parent compound, known for its broad spectrum of biological activities.

2-Aminobenzothiazole-6-carboxylic acid: Lacks the sec-butylamide group but retains similar chemical properties.

2-Aminobenzothiazole-6-carboxamide: Similar structure but with a different amide group.

Uniqueness

2-Aminobenzothiazole-6-carboxylic acidsec-butylamide is unique due to the presence of the sec-butylamide group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in various applications .

Biologische Aktivität

2-Aminobenzothiazole-6-carboxylic acid sec-butylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

2-Aminobenzothiazole-6-carboxylic acid sec-butylamide belongs to the class of benzothiazoles, which are characterized by a benzene ring fused to a thiazole ring. The specific structure of this compound allows for various interactions with biological targets, contributing to its pharmacological effects.

Target Proteins and Pathways

The compound has been shown to interact with several key proteins involved in cellular signaling and metabolic pathways. Notably, it exhibits activity against various kinases, including:

- CSF1R (Colony Stimulating Factor 1 Receptor) : IC50 values as low as 1.4 nM indicate potent inhibitory effects, which are crucial for modulating macrophage activity in tumors .

- EGFR (Epidermal Growth Factor Receptor) : The compound has demonstrated significant inhibition of EGFR with IC50 values ranging from 1.05 to 3.43 μM in different cancer cell lines .

These interactions suggest that 2-aminobenzothiazole derivatives can influence critical pathways related to cell proliferation, survival, and apoptosis.

Anticancer Activity

Research highlights the potential of 2-aminobenzothiazole derivatives as anticancer agents. In vitro studies have shown that these compounds can induce apoptosis and inhibit cell growth across various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) with IC50 values ranging from 0.315 to 2.66 μM . The ability to selectively target cancer cells while sparing normal cells is a significant advantage for therapeutic development.

Antibacterial Properties

Recent studies have identified the antibacterial activity of 2-aminobenzothiazole derivatives against ESKAPE pathogens, a group notorious for causing nosocomial infections. Compounds derived from this class have shown low nanomolar inhibition against DNA gyrase B, a critical enzyme for bacterial DNA replication . This suggests potential applications in treating resistant bacterial infections.

Anti-inflammatory Effects

Some derivatives exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. The exact mechanisms remain under investigation but may involve modulation of pro-inflammatory cytokines and pathways .

Case Studies

- In Vivo Efficacy : In an MC38 xenograft model, treatment with specific derivatives reduced tumor growth by approximately 62% at a dose of 200 mg/kg, demonstrating significant in vivo efficacy against tumor progression .

- T-cell Proliferation : A series of benzothiazole-based small molecule inhibitors were tested for their effects on T-cell proliferation, revealing structure-activity relationships that could guide future drug design efforts targeting immune responses .

Summary of Research Findings

| Biological Activity | IC50 Values | Notes |

|---|---|---|

| CSF1R Inhibition | 1.4 nM | Potent activity relevant for macrophage modulation in tumors |

| EGFR Inhibition | 1.05 - 3.43 μM | Significant selectivity over normal cells |

| Antibacterial Activity | <10 nM (DNA gyrase B) | Broad-spectrum activity against ESKAPE pathogens |

| Anti-inflammatory | Variable | Modulation of cytokine production |

Eigenschaften

IUPAC Name |

2-amino-N-butan-2-yl-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-7(2)14-11(16)8-4-5-9-10(6-8)17-12(13)15-9/h4-7H,3H2,1-2H3,(H2,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTPKTRRDCCDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389862 | |

| Record name | 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320740-71-4 | |

| Record name | 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.